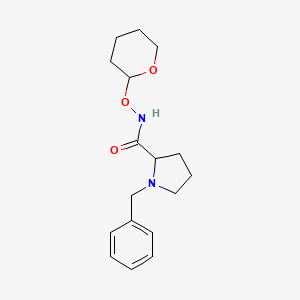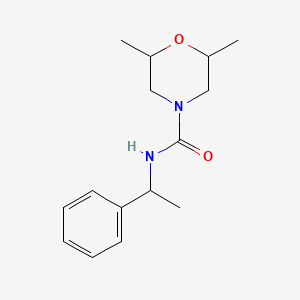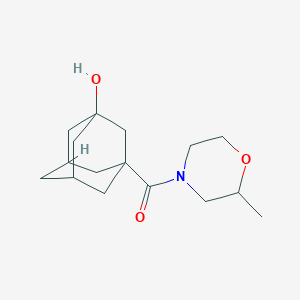
2-(4-Methylpiperazin-1-yl)-1-piperidin-1-ylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methylpiperazin-1-yl)-1-piperidin-1-ylethanone, also known as MPEP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes.
Mecanismo De Acción
2-(4-Methylpiperazin-1-yl)-1-piperidin-1-ylethanone acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that modulates glutamatergic neurotransmission. By blocking the activity of mGluR5, 2-(4-Methylpiperazin-1-yl)-1-piperidin-1-ylethanone reduces the release of glutamate, a neurotransmitter that is involved in various physiological and pathological processes. This mechanism of action has been extensively studied and has been shown to be effective in various animal models.
Biochemical and Physiological Effects:
2-(4-Methylpiperazin-1-yl)-1-piperidin-1-ylethanone has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce anxiety-like behavior, improve cognitive function, and reduce the symptoms of depression and psychosis. 2-(4-Methylpiperazin-1-yl)-1-piperidin-1-ylethanone has also been shown to reduce the reinforcing effects of drugs of abuse and alcohol. Furthermore, 2-(4-Methylpiperazin-1-yl)-1-piperidin-1-ylethanone has been shown to have neuroprotective effects in various neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-Methylpiperazin-1-yl)-1-piperidin-1-ylethanone in lab experiments is its selectivity and specificity for mGluR5. This allows researchers to study the specific effects of blocking mGluR5 without affecting other receptors or neurotransmitters. However, one limitation of using 2-(4-Methylpiperazin-1-yl)-1-piperidin-1-ylethanone is its relatively low potency, which may require higher concentrations to achieve desired effects. Additionally, 2-(4-Methylpiperazin-1-yl)-1-piperidin-1-ylethanone has poor solubility in water, which may require the use of organic solvents in lab experiments.
Direcciones Futuras
There are numerous future directions for 2-(4-Methylpiperazin-1-yl)-1-piperidin-1-ylethanone research. One area of interest is the development of more potent and selective mGluR5 antagonists that can be used in lower concentrations. Another area of interest is the investigation of 2-(4-Methylpiperazin-1-yl)-1-piperidin-1-ylethanone in combination with other drugs for the treatment of various neurological and psychiatric disorders. Furthermore, the potential use of 2-(4-Methylpiperazin-1-yl)-1-piperidin-1-ylethanone in combination with behavioral therapies for drug addiction and alcoholism is an area of active research. Finally, the investigation of 2-(4-Methylpiperazin-1-yl)-1-piperidin-1-ylethanone in various animal models of neurodegenerative diseases may provide insights into its potential therapeutic applications in humans.
Métodos De Síntesis
The synthesis of 2-(4-Methylpiperazin-1-yl)-1-piperidin-1-ylethanone involves the reaction of 4-methylpiperazine with 1-piperidin-1-ylpropan-1-one in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through recrystallization or chromatography techniques to obtain pure 2-(4-Methylpiperazin-1-yl)-1-piperidin-1-ylethanone. This synthesis method has been well-established in the literature and has been used by numerous researchers.
Aplicaciones Científicas De Investigación
2-(4-Methylpiperazin-1-yl)-1-piperidin-1-ylethanone has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. 2-(4-Methylpiperazin-1-yl)-1-piperidin-1-ylethanone has also been investigated for its potential use in treating drug addiction and alcoholism. Furthermore, 2-(4-Methylpiperazin-1-yl)-1-piperidin-1-ylethanone has been shown to have neuroprotective effects in various neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
2-(4-methylpiperazin-1-yl)-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O/c1-13-7-9-14(10-8-13)11-12(16)15-5-3-2-4-6-15/h2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZANVHPGJVDIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(azepan-1-yl)-1-oxopropan-2-yl]-N-methylpiperidine-4-carboxamide](/img/structure/B7565972.png)

![(E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-[3,5-dibromo-4-[(3-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B7565987.png)
![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-(pyridin-3-ylmethyl)urea](/img/structure/B7565989.png)
![1-Cyclohexyl-3-[2-(3,5-dimethylpiperidin-1-yl)-2-methylpropyl]-1-methylurea](/img/structure/B7566003.png)
![1-(5-Fluoro-2-methylphenyl)-3-[1-(furan-2-yl)ethyl]urea](/img/structure/B7566012.png)

![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-[[2-(morpholin-4-ylmethyl)phenyl]methyl]urea](/img/structure/B7566021.png)
![N-[1-(furan-2-yl)ethyl]quinazolin-4-amine](/img/structure/B7566029.png)

![N-[(4-fluorophenyl)-phenylmethyl]-1-[(E)-3-phenylprop-2-enoyl]piperidine-4-carboxamide](/img/structure/B7566063.png)
![4-[(2-Phenyl-1,3-oxazol-4-yl)methyl]morpholine](/img/structure/B7566074.png)
![2-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile](/img/structure/B7566077.png)